Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
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Overview
Description
Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate is a complex organic compound that belongs to the class of beta-lactam antibiotics. These compounds are known for their potent antibacterial properties and are widely used in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate typically involves multiple steps, including the formation of the beta-lactam ring and the introduction of various functional groups. Common reagents used in the synthesis include acetic anhydride, sodium hydroxide, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing the beta-lactam core structure, which is then chemically modified to yield the final product. The industrial process is designed to be efficient and cost-effective, ensuring a high yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the beta-lactam ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. These derivatives can be further studied for their antibacterial activity and other biological effects.
Scientific Research Applications
Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-lactam chemistry and reaction mechanisms.
Biology: Investigated for its antibacterial properties and effects on bacterial cell walls.
Medicine: Explored as a potential treatment for bacterial infections, particularly those caused by resistant strains.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products.
Mechanism of Action
The compound exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets specific enzymes known as penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these enzymes, the compound prevents the formation of a functional cell wall, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other beta-lactam antibiotics such as penicillin, cephalosporin, and carbapenem. These compounds share a common beta-lactam ring structure but differ in their side chains and overall molecular architecture.
Uniqueness
What sets Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate apart is its unique combination of functional groups, which may confer specific antibacterial properties and resistance to certain bacterial enzymes. This makes it a valuable compound for further research and development in the field of antibiotics.
Properties
CAS No. |
40994-22-7 |
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Molecular Formula |
C10H11N2NaO5S |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C10H12N2O5S.Na/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16;/h6,9H,2-3,11H2,1H3,(H,15,16);/q;+1/p-1/t6-,9-;/m1./s1 |
InChI Key |
PVCIUMOLXPZFHR-SOWVLMPRSA-M |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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